

Technical Support Center: Optimizing Amdizalisib Dosage for In Vivo Efficacy

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Compound of Interest		
Compound Name:	Amdizalisib	
Cat. No.:	B10823827	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo dosage of **Amdizalisib** (HMPL-689) for maximal efficacy.

Frequently Asked Questions (FAQs)

Q1: What is Amdizalisib and what is its mechanism of action?

Amdizalisib (also known as HMPL-689) is an orally bioavailable, highly selective and potent small molecule inhibitor of the delta isoform of phosphatidylinositide 3-kinase (PI3K δ).[1][2][3] [4] PI3K δ is a key component of the B-cell receptor (BCR) signaling pathway, which is often aberrantly activated in B-cell malignancies. By selectively inhibiting PI3K δ , **Amdizalisib** prevents the activation of the PI3K/AKT signaling cascade, leading to decreased proliferation and induction of cell death in cancer cells where this pathway is overactive.[2] Its high selectivity for the delta isoform is designed to minimize off-target effects and preserve normal cell signaling, potentially leading to a better safety profile.[2]

Q2: What is a typical starting dose for in vivo efficacy studies in mice?

Preclinical pharmacodynamic studies in rats have shown strong and long-lasting inhibition of B-cell activation at doses as low as 0.1 mg/kg.[1] For single-dose pharmacokinetic (PK) studies in mice, an oral dose of 10 mg/kg has been used.[2] For efficacy studies in B-cell lymphoma xenograft models, it is recommended to start with a dose-ranging study to determine the







optimal dose for the specific model. Based on available data, a starting range of 1-10 mg/kg administered orally once daily can be considered.

Q3: How should **Amdizalisib** be formulated for oral administration in mice?

For oral administration in mice, a homogenous suspension can be prepared using 0.5% carboxymethylcellulose sodium (CMC-Na). The pH of the suspension should be adjusted to 2.1 with hydrochloric acid.[2] The typical administration volume for mice is 10 mL/kg of body weight.[2]

Q4: What are the known pharmacokinetic properties of Amdizalisib in preclinical models?

Amdizalisib has demonstrated favorable pharmacokinetic properties in preclinical studies, including good oral absorption, moderate tissue distribution, and low-to-moderate clearance in mice, rats, dogs, and monkeys.[2][3][5][6] It exhibits high plasma protein binding (approximately 90%) and is extensively metabolized.[2][3] The primary routes of excretion are via bile and urine.[2][3]

Q5: Has Amdizalisib been tested in combination with other anti-cancer agents?

Yes, preclinical studies have shown that **Amdizalisib** can significantly improve the anti-tumor activity of standard-of-care and targeted agents in B-cell lymphoma models.[1] It has been evaluated in combination with agents such as rituximab, BTK inhibitors, and venetoclax in human B-cell lymphoma cell line-derived xenograft models.[1]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Suboptimal anti-tumor efficacy	Insufficient dosage.	Perform a dose-escalation study to determine the maximally effective and tolerated dose in your specific xenograft model. Consider doses ranging from 1 mg/kg to 25 mg/kg based on preclinical PK studies.[2]
Suboptimal dosing schedule.	Evaluate different dosing schedules, such as twice-daily administration or intermittent dosing, to see if it improves efficacy while managing potential toxicities.	
Tumor model resistance.	Ensure your chosen cell line or patient-derived xenograft (PDX) model is dependent on the PI3Kδ signaling pathway. [7] Consider combination therapy with other agents that have a different mechanism of action.[1]	
Unexpected toxicity or adverse effects (e.g., weight loss)	Dose is too high.	Reduce the dose or switch to an intermittent dosing schedule. Monitor animal health closely, including daily body weight measurements.
Off-target effects.	While Amdizalisib is highly selective for PI3Kδ, off-target effects can occur with any small molecule inhibitor.[1] If toxicity persists at efficacious doses, consider evaluating	



	biomarkers of off-target activity.	
Formulation or vehicle toxicity.	Ensure the formulation vehicle (e.g., 0.5% CMC-Na) is well-tolerated by the animals. Run a vehicle-only control group to assess any vehicle-related toxicity.	_
Inconsistent results between experiments	Variability in drug formulation.	Prepare fresh formulations for each experiment and ensure the suspension is homogenous before each administration. Confirm the concentration and stability of the dosing formulation.[2]
Variability in animal handling and dosing technique.	Ensure all personnel are properly trained in oral gavage or other administration techniques to minimize stress and ensure accurate dosing.	
Inter-animal variability.	Increase the number of animals per group to improve statistical power and account for biological variability.	

Quantitative Data Summary

Table 1: Preclinical Pharmacokinetic Parameters of Amdizalisib



Species	Route	Dose (mg/kg)	Tmax (h)	Cmax (ng/mL)	AUC (h*ng/mL)	Bioavaila bility (%)
Mouse	IV	2.5	-	-	-	-
PO	10	1.0	2440	11800	100+	
Rat	IV	5	-	-	-	-
РО	1	1.0	79.5	394	16.8	
PO	5	2.0	363	2150	18.3	-
PO	25	4.0	1140	10400	17.7	_
Dog	IV	0.5	-	-	-	-
PO	0.5	1.92	26.6	137	37.0	
Monkey	IV	1	-	-	-	-
РО	5	4.17	1020	11600	48.9	

Data adapted from preclinical pharmacokinetic studies.[2]

Table 2: In Vitro Inhibitory Activity of Amdizalisib

Assay Type	Target	IC50
Biochemical	РΙЗКδ	0.8 - 3 nM
Cellular	ΡΙ3Κδ	0.8 - 3 nM
Human Whole Blood	ΡΙ3Κδ	0.8 - 3 nM
Cell Viability (B-cell lymphoma cell lines)	-	0.005 - 5 μΜ

Data adapted from preclinical studies.[1]

Experimental Protocols

1. Preparation of Amdizalisib for Oral Gavage in Mice



· Materials:

- Amdizalisib powder
- Carboxymethylcellulose sodium (CMC-Na)
- Sterile water for injection
- Hydrochloric acid (HCl) solution (e.g., 1N)
- pH meter
- Sterile tubes and stir bar

Procedure:

- Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. For example, to make 10 mL, dissolve 50 mg of CMC-Na in 10 mL of water. Stir until fully dissolved.
- Weigh the required amount of Amdizalisib powder for the desired concentration.
- Add the Amdizalisib powder to the 0.5% CMC-Na solution.
- Vortex and stir the mixture to create a homogenous suspension.
- Measure the pH of the suspension and adjust to pH 2.1 using the HCl solution.
- Continue to stir the suspension until it is ready for administration. Ensure the suspension is continuously stirred during dosing to maintain homogeneity.
- Administer to mice at a volume of 10 mL/kg body weight using an appropriate-sized oral gavage needle.[2]
- 2. In Vivo Efficacy Study in a B-cell Lymphoma Xenograft Model
- Animal Model:
 - Use immunodeficient mice (e.g., NOD-SCID or NSG) for the engraftment of human B-cell lymphoma cell lines.



• Tumor Implantation:

 Subcutaneously inject a suspension of B-cell lymphoma cells (e.g., 5-10 x 10⁶ cells in a suitable medium like RPMI-1640 with Matrigel) into the flank of each mouse.

Tumor Growth Monitoring:

Monitor tumor growth by measuring the tumor volume with calipers at least twice a week.
 Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

Treatment:

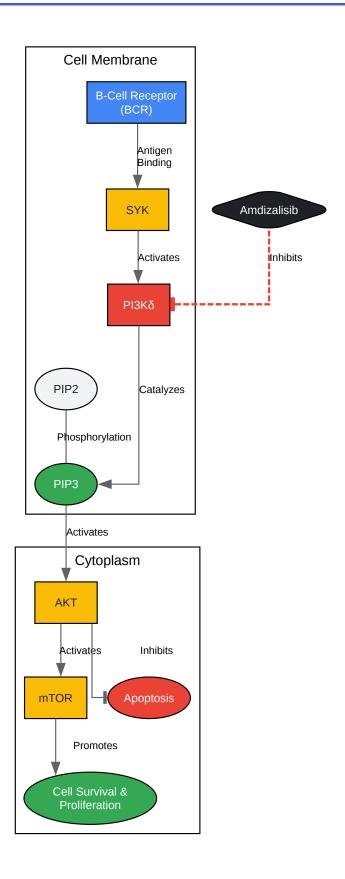
- When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment groups (e.g., vehicle control, Amdizalisib low dose, Amdizalisib high dose).
- Administer Amdizalisib or vehicle control orally once daily (or as per the desired schedule) based on the body weight of each mouse.

• Efficacy Assessment:

- Continue to monitor tumor volume and body weight throughout the study.
- The primary efficacy endpoint is typically tumor growth inhibition (TGI), which can be calculated at the end of the study.
- At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamic biomarker analysis, histology).

Visualizations

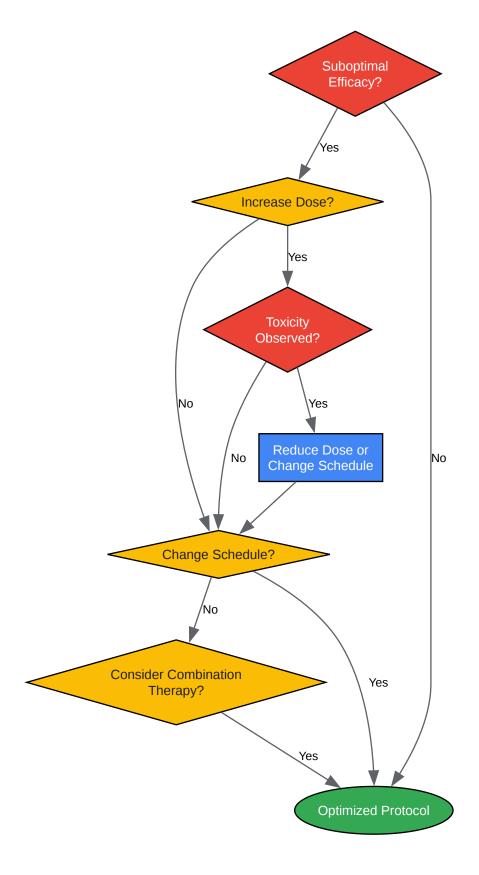












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